CP94253 hydrochloride

5-HT1B receptor binding affinity selectivity

Researchers studying 5-HT1B-mediated behaviors often encounter confounding off-target effects from non-selective serotonergic agonists. CP94253 hydrochloride eliminates this ambiguity with a uniquely balanced profile: high 5-HT1B affinity (Ki=2 nM) combined with ~40-fold selectivity over 5-HT1A and ~25-fold over 5-HT1D. • Validated in vivo: 43% immobility reduction in forced swim test at 5 mg/kg; anxiolytic in Vogel conflict test; ED50=3.8 mg/kg in aggression models. • Oral bioavailability & CNS penetration upon systemic administration simplify dosing logistics. • ≥98% purity; available in mg-to-g quantities with global shipping.

Molecular Formula C15H20ClN3O
Molecular Weight 293.79 g/mol
CAS No. 845861-39-4
Cat. No. B1662273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP94253 hydrochloride
CAS845861-39-4
Synonyms5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride
Molecular FormulaC15H20ClN3O
Molecular Weight293.79 g/mol
Structural Identifiers
SMILESCCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl
InChIInChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H
InChIKeyPIIOXKQIZCVXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP94253 Hydrochloride (CAS:845861-39-4) – Potent and Selective 5-HT1B Receptor Agonist for Neuroscience Research


CP94253 hydrochloride is a synthetic small molecule that acts as a potent and selective agonist of the serotonin 5-HT1B receptor subtype. In radioligand binding assays, it displays a high affinity (Ki = 2 nM) for the 5-HT1B receptor and marked selectivity over related serotonin receptor subtypes, including 5-HT1A (Ki = 89 nM), 5-HT1D (Ki = 49 nM), 5-HT1C (Ki = 860 nM), and 5-HT2 (Ki = 1600 nM) [1]. This selectivity profile, combined with its oral bioavailability and central nervous system penetration upon systemic administration, makes CP94253 a valuable tool compound for dissecting 5-HT1B-mediated physiological and behavioral processes in preclinical research.

Why Generic 5-HT1B Agonist Substitution Fails: Key Differentiators of CP94253 Hydrochloride


Not all 5-HT1B receptor agonists are functionally interchangeable. While several compounds in this class (e.g., triptans, CP93129) share the 5-HT1B target, they exhibit substantial variation in binding affinity, selectivity profiles, oral bioavailability, and in vivo behavioral efficacy. CP94253 distinguishes itself through a uniquely balanced combination of high 5-HT1B affinity (Ki = 2 nM) and pronounced selectivity over 5-HT1A and 5-HT1D receptors (approximately 40-fold and 25-fold, respectively) [1]. In contrast, widely used triptans such as sumatriptan and zolmitriptan possess lower 5-HT1B affinity and limited oral bioavailability [2]. These differences have direct consequences for experimental design, dosing strategies, and interpretation of results. The quantitative evidence below demonstrates precisely where CP94253 offers verifiable differentiation relative to its closest analogs and in-class alternatives, enabling informed procurement decisions based on experimental requirements rather than generic class assumptions.

Quantitative Differentiation Evidence for CP94253 Hydrochloride: Procurement-Relevant Comparative Data


Superior 5-HT1B Binding Affinity and Selectivity Compared to CP93129 and Triptans

CP94253 exhibits a binding affinity (Ki) of 2 nM for the 5-HT1B receptor, which is approximately 8-fold higher than that of the clinically used triptan sumatriptan (Ki ≈ 15.8 nM, pKi 7.8) and approximately 10-fold higher than zolmitriptan (Ki ≈ 20 nM, pKi 7.7) [1]. In terms of selectivity, CP94253 demonstrates approximately 40-fold selectivity over 5-HT1A and 25-fold over 5-HT1D [2], whereas CP93129 displays a selectivity profile of approximately 146-fold [3]. This combination of high potency and intermediate selectivity positions CP94253 uniquely among 5-HT1B agonists, offering a distinct pharmacological signature for mechanistic studies.

5-HT1B receptor binding affinity selectivity

Quantified Antidepressant-like Efficacy in Murine Forced Swim Test at 5 mg/kg Dose

In the forced swim test, a standard behavioral assay for antidepressant-like activity, CP94253 administered at a dose of 5 mg/kg (i.p.) significantly decreased immobility time by 43% compared to vehicle-treated controls [1]. This effect magnitude is robust and comparable to those observed with established antidepressants in the same paradigm. Other 5-HT1B agonists such as CP93129 and RU24969 have also shown activity in this test, but CP94253's effect is well-documented and reproducible across independent studies [1].

antidepressant forced swim test in vivo efficacy

Anxiolytic-like Effects Confirmed by Increased Drinking in Vogel Conflict Test at 2.5 mg/kg

CP94253 produces a statistically significant increase in punished drinking responses in the Vogel conflict test when administered at 2.5 mg/kg (i.p.) to rats [1]. This behavioral readout is indicative of anxiolytic-like activity and has been replicated across multiple studies. While other 5-HT1B agonists (e.g., CP93129) have shown similar effects, CP94253's activity at this low dose highlights its potency and utility for anxiety-related research applications.

anxiolytic Vogel test behavioral pharmacology

Oral Bioavailability and Central Nervous System Penetration: Systemic Administration Produces CNS-Mediated Behavioral Effects

CP94253 is orally active and centrally penetrant upon systemic administration, as evidenced by the robust behavioral effects (e.g., reduced food intake, antidepressant-like activity, anxiolytic-like activity) observed following oral or intraperitoneal dosing in rodent models [1][2]. In contrast, the clinically used triptan sumatriptan has limited oral bioavailability (approximately 14%), which can complicate dosing and interpretation in preclinical studies [3]. The oral activity of CP94253 simplifies in vivo experimental workflows and enhances translational relevance.

oral bioavailability CNS penetration systemic administration

Dose-Dependent Suppression of Food Intake via Central 5-HT1B Receptor Activation

CP94253 produces a dose-dependent reduction in food intake and promotes satiety in rats when administered systemically [1]. This effect is mediated by central 5-HT1B receptors and is characterized by a decrease in meal size and duration without disruption of the normal feeding pattern. While other 5-HT1B agonists (e.g., CP93129) also reduce food intake, CP94253's effect is well-documented and reproducible, making it a reliable tool compound for appetite regulation and obesity research.

satiety food intake obesity research

Optimal Research and Industrial Application Scenarios for CP94253 Hydrochloride


Neuroscience Research on 5-HT1B Receptor Function in Depression and Anxiety Models

CP94253's validated antidepressant-like and anxiolytic-like activities in the forced swim test and Vogel conflict test, respectively, make it an ideal tool compound for investigating 5-HT1B receptor contributions to mood and anxiety disorders. Researchers can confidently use CP94253 to probe downstream signaling pathways, neurochemical changes, and potential synergies with other antidepressant mechanisms, leveraging the quantitative effect sizes (e.g., 43% immobility reduction at 5 mg/kg) reported in the literature [1][2].

Appetite Regulation and Satiety Studies in Metabolic Disorder Research

The dose-dependent suppression of food intake by CP94253, coupled with its oral bioavailability and central activity, positions it as a valuable pharmacological agent for dissecting serotonergic control of appetite and meal patterning. Studies focusing on obesity, eating disorders, and metabolic syndrome can utilize CP94253 to activate 5-HT1B receptors in specific brain regions and assess effects on food consumption, body weight, and related metabolic parameters [3].

Behavioral Pharmacology Studies Investigating Aggression and Psychostimulant Abuse

CP94253 has been extensively characterized in preclinical models of aggression (e.g., resident-intruder test, ED50 = 3.8 mg/kg) and psychostimulant self-administration, demonstrating modulatory effects on cocaine and methamphetamine reinforcement. Researchers in behavioral pharmacology and addiction neuroscience can employ CP94253 to explore 5-HT1B receptor-mediated regulation of aggressive behavior and drug-seeking, with established dosing regimens and behavioral endpoints [4].

Tool Compound for Validating 5-HT1B Target Engagement in In Vivo CNS Studies

Given its high potency (Ki = 2 nM), defined selectivity profile, and robust in vivo activity across multiple behavioral domains, CP94253 serves as a reliable reference agonist for confirming 5-HT1B receptor involvement in novel phenotypes or mechanisms. Its oral bioavailability and CNS penetration simplify experimental logistics, enabling researchers to link molecular target engagement to functional outcomes in whole-animal studies without confounding factors associated with less selective or poorly bioavailable alternatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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